1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a fluoroethyl group and a methylpropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl and methylpropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides and alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(2-Fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl and methylpropyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-(2-methylpropyl)thiourea: A thiourea derivative with similar structural features.
1-(2-Fluoroethyl)-N-(2-methylpropyl)imidazole: An imidazole derivative with comparable functional groups.
Uniqueness: 1-(2-Fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific combination of fluoroethyl and methylpropyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H16FN3 |
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Molecular Weight |
185.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H16FN3/c1-8(2)5-11-9-6-12-13(7-9)4-3-10/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
RNRPFBWDCGDQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)CCF |
Origin of Product |
United States |
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